![molecular formula C20H22N4O3S2 B2922709 4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 881042-54-2](/img/structure/B2922709.png)
4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a benzothiazole group, and a pyrrolidinylsulfonyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzoic acid moieties suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the benzothiazole group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Catalysis in Organic Synthesis
This compound serves as a nucleophilic catalyst in organic synthesis. It facilitates various reactions, including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . Its ability to act as a catalyst is crucial for enhancing reaction rates and improving yields in synthetic chemistry.
Transesterification of Beta-Keto Esters
In the field of ester chemistry, this compound is an effective catalyst for the transesterification of beta-keto esters . This application is significant in the production of various ester compounds, which are essential in pharmaceuticals, fragrances, and polymers.
Silylation of Alcohols
The compound is used in the silylation of alcohols, a process important for protecting hydroxyl groups during chemical synthesis . This step is vital in multi-step organic syntheses where selective reactions are required.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-23(2)15-7-5-14(6-8-15)19(25)22-20-21-17-10-9-16(13-18(17)28-20)29(26,27)24-11-3-4-12-24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGKEPIQIFUSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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